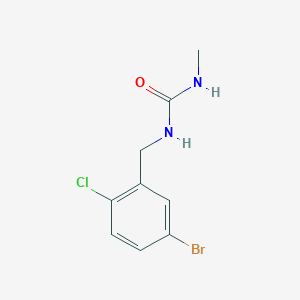

1-(5-Bromo-2-chlorobenzyl)-3-methylurea

説明

1-(5-Bromo-2-chlorobenzyl)-3-methylurea is a urea derivative characterized by a benzyl group substituted with bromine at position 5 and chlorine at position 2, coupled with a methylurea moiety. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The bromine and chlorine substituents confer distinct electronic and steric properties, which may enhance binding affinity in biological systems or environmental persistence compared to simpler analogs .

特性

分子式 |

C9H10BrClN2O |

|---|---|

分子量 |

277.54 g/mol |

IUPAC名 |

1-[(5-bromo-2-chlorophenyl)methyl]-3-methylurea |

InChI |

InChI=1S/C9H10BrClN2O/c1-12-9(14)13-5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H2,12,13,14) |

InChIキー |

XBRBDBFQOPEAHA-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)NCC1=C(C=CC(=C1)Br)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-Bromo-2-chlorobenzyl)-3-methylurea and related urea derivatives:

Key Comparative Insights:

Halogen positioning influences electronic effects: For example, 3,4-dichloro substitution (DCPMU) is associated with pesticide metabolism, whereas 5-bromo-2-chloro substitution may alter steric hindrance and metabolic stability .

Regulatory and Environmental Impact :

- DCPMU and its metabolite DCPU are regulated by the EPA due to their persistence in food crops, with tolerance limits set for cumulative residues . The target compound’s environmental fate remains uncharacterized but warrants study given its structural similarity.

Synthetic Pathways :

- Urea derivatives are often synthesized via condensation of amines with isocyanates or through hydrolysis of carbamate precursors (e.g., hydrolysis of 1-cyclohexenyl derivatives to yield 1-aryl-3-methylureas) . The target compound may require specialized halogenation steps for bromine and chlorine introduction.

Physicochemical Properties :

- Bromine’s higher atomic weight (79.9 vs. chlorine’s 35.5) increases molecular weight and may reduce solubility compared to dichlorophenyl analogs .

- Polar groups (e.g., hydroxymethyl in EU patent compounds) improve water solubility, whereas lipophilic substituents (e.g., benzyl) favor lipid membrane interaction .

Applications :

- Pharmaceuticals : Pyridin-2-yl derivatives (e.g., compound 1 in ) show glucokinase activation, suggesting the target compound’s benzyl group could be optimized for similar therapeutic targets .

- Agrochemicals : DCPMU’s role as a pesticide metabolite highlights urea derivatives’ utility in crop protection, though brominated analogs may require evaluation for toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。